molecular formula C14H14Cl2O B14409891 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one CAS No. 86044-32-8

6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one

Cat. No.: B14409891
CAS No.: 86044-32-8
M. Wt: 269.2 g/mol
InChI Key: SKQITBZJWCNIKV-UHFFFAOYSA-N
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Description

6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of tert-butyl and dichloro groups in this compound may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one typically involves the introduction of tert-butyl and dichloro groups onto a naphthalene ring. This can be achieved through various organic reactions such as Friedel-Crafts alkylation for the tert-butyl group and halogenation for the dichloro groups. The reaction conditions may include the use of catalysts like aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can remove chlorine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution may introduce new functional groups like hydroxyl or amino groups.

Scientific Research Applications

6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one may have various applications in scientific research, including:

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other naphthalenones with different substituents, such as:

  • 6-tert-Butyl-1,1-dichloronaphthalen-1(1H)-one
  • 6-tert-Butyl-1,1-dichloronaphthalen-3(1H)-one

Uniqueness

The uniqueness of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one lies in its specific substituents and their positions on the naphthalene ring, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

86044-32-8

Molecular Formula

C14H14Cl2O

Molecular Weight

269.2 g/mol

IUPAC Name

6-tert-butyl-1,1-dichloronaphthalen-2-one

InChI

InChI=1S/C14H14Cl2O/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(17)14(11,15)16/h4-8H,1-3H3

InChI Key

SKQITBZJWCNIKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(C(=O)C=C2)(Cl)Cl

Origin of Product

United States

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